molecular formula C19H25N3O4 B2540627 Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 839680-57-8

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Katalognummer: B2540627
CAS-Nummer: 839680-57-8
Molekulargewicht: 359.426
InChI-Schlüssel: WSDOHWGSVFNYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 4185-27-7) is a synthetic compound featuring a pyrrolidin-2,5-dione core substituted with a 2,3-dimethylphenyl group at the 1-position and a piperazine ring at the 3-position, which is further modified by an ethyl carboxylate moiety . The ethyl carboxylate on the piperazine ring enhances solubility and may influence pharmacokinetic properties.

Eigenschaften

IUPAC Name

ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-26-19(25)21-10-8-20(9-11-21)16-12-17(23)22(18(16)24)15-7-5-6-13(2)14(15)3/h5-7,16H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDOHWGSVFNYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a piperazine ring and a dioxopyrrolidine moiety. The IUPAC name reflects its structural components:

  • IUPAC Name : Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 294.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to modulate enzyme activity and receptor interactions, leading to potential therapeutic effects. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors in the central nervous system or other tissues, influencing physiological responses.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate exhibit significant antitumor properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results showed that certain derivatives inhibited cell proliferation with IC50 values ranging from 10 to 50 µM.
CompoundCell LineIC50 (µM)
Compound AA549 (Lung)25
Compound BMCF7 (Breast)15
Compound CHeLa (Cervical)30

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control150200
Compound Dose 180120
Compound Dose 25090

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate:

  • Absorption : The compound is expected to have moderate absorption based on its lipophilicity.
  • Distribution : It likely distributes widely in tissues due to its molecular structure.
  • Metabolism : Predominantly metabolized via hepatic pathways; specific enzymes involved remain to be elucidated.
  • Excretion : Primarily excreted through urine as metabolites.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent on Pyrrolidinone Piperazine Modification Key Structural Differences Potential Implications
Target Compound
(CAS 4185-27-7)
1-(2,3-Dimethylphenyl) Ethyl carboxylate at 4-position Bulky, lipophilic 2,3-dimethylphenyl group Increased lipophilicity (logP); potential for enhanced membrane permeability but reduced solubility
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
(CAS 128074-76-0)
1-(4-Fluorophenyl) Ethyl carboxylate at 4-position Para-fluorine substituent Improved metabolic stability (due to fluorine’s electronegativity); higher polarity compared to dimethylphenyl analog
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
(CAS 857494-06-5)
1-(2-Butoxyphenyl) Ethyl carboxylate at 4-position Ether-linked butoxy group Enhanced solubility (from ether oxygen); flexible butoxy chain may reduce steric hindrance
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate N/A (piperidine core) 2-Methoxyphenyl on piperazine Piperidine instead of pyrrolidinone; methoxy group Altered conformational flexibility; methoxy group may modulate receptor binding
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate N/A (indole substituent) Indole-propyl chain Indole heterocycle replaces pyrrolidinone Potential serotonin receptor interactions due to indole moiety

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Fluorine in the para position (CAS 128074-76-0) introduces electron-withdrawing character, which may stabilize the molecule against oxidative metabolism .
  • Solubility : The butoxy group in CAS 857494-06-5 introduces an ether oxygen, improving solubility compared to alkyl-substituted analogs .

Pharmacological Implications

  • Metabolic Stability : Fluorinated analogs (CAS 128074-76-0) may exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
  • Steric Effects : The bulky 2,3-dimethylphenyl group in the target compound could hinder binding to flat aromatic pockets in enzymes or receptors compared to smaller substituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.